3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Medicinal chemistry Heterocyclic synthesis Regioselectivity

Procure 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5) as your core scaffold for novel drug discovery. This under-represented 2-oxo isomer offers distinct SAR compared to the extensively characterized 4-oxo analog, making it a strategic choice for scaffold-hopping campaigns. Validated as an effective, non-nucleophilic acid captor in Mukaiyama condensation reactions (74% yield). Air-sensitive solid; store under inert gas. ≥98% purity. Explore uncharted chemical space now.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 5439-14-5
Cat. No. B1359795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
CAS5439-14-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CN2C=CC=CC2=NC1=O
InChIInChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2
InChIKeyXQIOBBHIEUGFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5): Core Properties and Research Utility


3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5) is a nitrogen-rich bicyclic heterocycle consisting of a fused pyridine and 3,4-dihydropyrimidin-2-one ring, characterized by a bridgehead ring-junction nitrogen [1]. This scaffold, with molecular formula C8H8N2O and molecular weight 148.16 g/mol, is available commercially at >98.0% purity by HPLC analysis . The compound exists as a solid with a melting point of 185-187 °C and density of 1.26 g/cm³ . As a member of the pyrido[1,2-a]pyrimidin-2-one class, this scaffold remains largely under-represented in current small molecule screening libraries relative to its 4-oxo isomer counterparts, and its physical and biological properties have been poorly explored [1].

Why 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5) Cannot Be Casually Replaced by In-Class Analogs


Substituting 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one with a structurally related pyridopyrimidinone risks fundamentally altering both synthetic outcomes and biological readouts due to three non-negotiable differentiators. First, regioisomerism critically matters: the 2-oxo isomer (target compound) and 4-oxo isomer (pyrido[1,2-a]pyrimidin-4-ones) are not interchangeable in biological systems; the 4-oxo isomer class is associated with a broad range of biological properties including antiplatelet activity via cAMP phosphodiesterase inhibition (IC50 values in low micromolar range), whereas the 2-oxo scaffold has been poorly explored with distinct biological profiles [1]. Second, the dihydro saturation state (C3-C4 single bond) distinguishes this compound from fully unsaturated 2H-pyrido[1,2-a]pyrimidin-2-one analogs, affecting both chemical reactivity and conformational flexibility. Third, the 9-methyl substituted analog (CAS 61751-44-8) exhibits HMG-CoA reductase inhibitory activity with hypoglycemic effects in vivo , demonstrating that even minimal substitution profoundly alters pharmacological profile—the unsubstituted parent compound cannot be assumed to share these activities. These structural differences translate directly to divergent experimental outcomes, making blind substitution scientifically unsound without direct comparative validation.

Quantitative Differentiation Evidence: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5) Versus Closest Comparators


Regioselective Synthesis Advantage: 2-Oxo Selectivity Over 4-Oxo Isomer

The synthesis of pyrido[1,2-a]pyrimidin-2-ones using conventional methods often yields mixtures of the 2-oxo and 4-oxo regioisomers, complicating purification and reducing yield of the desired 2-one product. The lithium amide anion-based synthetic strategy reported by Alanine et al. demonstrates a distinct advantage for accessing the 2-oxo isomer scaffold (including 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one) with excellent regioselectivity over the undesired 4-oxo isomer [1]. This methodology contrasts with alternative routes that lack such regioisomeric control, thereby reducing synthetic efficiency and increasing cost for researchers specifically requiring the 2-oxo scaffold. The regioselective outcome is attributed to the use of lithium amide bases of 2-aminopyridines undergoing acylation with alkynoate esters, followed by thermal cyclization [1].

Medicinal chemistry Heterocyclic synthesis Regioselectivity

Biological Profile Differentiation: 2-Oxo vs. 4-Oxo Isomer Scaffold Activity Comparison

The 4-oxo isomer class (pyrido[1,2-a]pyrimidin-4-ones) is associated with a broad range of documented biological properties including antiplatelet activity via cAMP phosphodiesterase inhibition, with 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) acting as a specific in vitro inhibitor of human platelet aggregation [1]. In contrast, the 2-oxo scaffold (pyrido[1,2-a]pyrimidin-2-ones) has been poorly explored biologically, and its physical and biological properties remain largely uncharacterized [2]. This disparity creates a clear differentiation: the 2-oxo scaffold represents an underexplored chemical space offering novelty value in screening campaigns, whereas the 4-oxo scaffold is a well-trodden pharmacophore with established SAR. Specifically, while 2H-pyrido[1,2-a]pyrimidin-2-one derivatives exhibit cytotoxicity with IC50 values in the low micromolar range against cancer cell lines and moderate hDHFR inhibition [3], the 4-oxo derivatives show antiplatelet aggregation IC50 values (e.g., compound 5a and its 6-methyl, 8-methyl derivatives) in sub-micromolar to low micromolar ranges depending on inducer type [1].

Drug discovery Kinase inhibition Scaffold comparison

Specialized Application: Acid Captor Functionality in Mukaiyama Condensation

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one serves a specialized role as an effective acid captor in Mukaiyama condensation reactions, a function not shared by structurally related pyridopyrimidinones lacking the appropriate basicity and steric profile . In a validated experimental procedure, the compound was employed at 4.8 mmol scale to facilitate the esterification of pentanoic acid with benzyl alcohol in the presence of 2-fluoro-1-methylpyridinium p-toluenesulfonate, yielding benzyl pentanoate in 74% isolated yield after 46 hours at room temperature . This contrasts with other nitrogen-containing bases (e.g., triethylamine, pyridine) that may be used as acid scavengers but differ in basicity, nucleophilicity, and potential to participate in side reactions.

Synthetic methodology Esterification Acid captor

Scaffold Novelty Value: Under-Representation in Screening Libraries vs. 4-Oxo Analogs

The pyrido[1,2-a]pyrimidin-2-one scaffold, which encompasses 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, is described as largely under-represented in current small molecule screening libraries, in stark contrast to the structurally related pyrido[1,2-a]pyrimidin-4-ones which are widely represented and associated with a broad range of useful biological properties [1]. This under-representation is explicitly attributed to synthetic accessibility challenges that have historically limited the availability of 2-oxo isomers for screening purposes [1]. The recent development of concise synthetic routes now enables access to this scaffold class, presenting an opportunity for researchers to explore previously inaccessible chemical space.

Chemical biology Screening libraries Scaffold diversity

Optimal Research and Industrial Use Cases for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5)


Medicinal Chemistry: Exploration of Underexplored 2-Oxo Scaffold Chemical Space

Medicinal chemists seeking novel starting points for drug discovery should prioritize 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a core scaffold specifically because the pyrido[1,2-a]pyrimidin-2-one class is largely under-represented in screening libraries relative to its 4-oxo isomer counterpart [1]. This under-representation offers a strategic advantage: hits identified from this scaffold are more likely to represent novel chemical matter with distinct SAR, as the 4-oxo scaffold has been extensively characterized with documented antiplatelet activity (IC50 values in sub-micromolar to low micromolar range) [2]. Additionally, 2H-pyrido[1,2-a]pyrimidin-2-one derivatives have demonstrated cytotoxicity against cancer cell lines with IC50 values in the low micromolar range and moderate hDHFR inhibition activity [3], suggesting this scaffold may possess therapeutic potential distinct from the antiplatelet activity of 4-oxo analogs.

Synthetic Methodology: Validated Acid Captor for Mukaiyama Esterification

Synthetic chemists performing Mukaiyama condensation reactions requiring an effective, non-nucleophilic acid captor should utilize 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one based on validated experimental performance [1]. In a documented procedure, use of this compound (4.8 mmol) enabled the esterification of pentanoic acid with benzyl alcohol to yield benzyl pentanoate in 74% isolated yield after 46 hours at room temperature [1]. This application is not documented for structurally related pyridopyrimidinones, providing a procurement rationale specific to this reaction type. The compound's air-sensitive nature requires storage under inert gas, which should be factored into laboratory workflow planning [1].

Chemical Biology: Diversity-Oriented Synthesis Building Block

Researchers engaged in diversity-oriented synthesis or scaffold-hopping campaigns should select 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a nitrogen-rich bicyclic building block that provides access to unusual heterocyclic systems. The lithium amide-based synthetic methodology that enables regioselective access to the 2-oxo scaffold can be extended to different aminoazines, enabling the construction of very unusual bicyclic systems with higher nitrogen contents [1]. This synthetic versatility, combined with the scaffold's under-representation in screening collections [1], makes it particularly valuable for generating structurally diverse compound libraries for phenotypic screening.

Pharmacological Research: Distinct Biological Profiling Relative to 4-Oxo Isomers

Pharmacologists seeking to differentiate 2-oxo versus 4-oxo pyridopyrimidinone biological activities should procure 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one for systematic comparative profiling. The 4-oxo isomer class demonstrates antiplatelet aggregation IC50 values in sub-micromolar to low micromolar ranges via cAMP phosphodiesterase inhibition [1], whereas the 2-oxo class remains poorly explored biologically [2] with emerging evidence of cytotoxic and hDHFR inhibitory activities [3]. This divergent activity profile makes the target compound essential for studies aimed at establishing structure-activity relationships across the regioisomeric series, particularly for identifying isoform-selective biological effects that may inform drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.